(2E)-3-(5-ethylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
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Description
(2E)-3-(5-ethylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound under discussion belongs to a broader category of molecules that have been synthesized through innovative methodologies. For instance, Kumar et al. (2013) detailed an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, showcasing a method that could potentially apply to synthesizing variants of the specified compound. This process involves chemoselective thionation-cyclization of highly functionalized enamides, highlighting the compound's chemical versatility and potential as a building block in organic synthesis (Kumar, Parameshwarappa, & Ila, 2013).
Biological Activity
The antimicrobial and anticancer properties of compounds structurally related to "(2E)-3-(5-ethylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide" have been explored. Bondock et al. (2009) synthesized enaminonitrile-based heterocycles, including derivatives incorporating a benzothiazole moiety, to evaluate their antimicrobial effects. These compounds were tested and showed promising antimicrobial properties, indicating the potential biological relevance of the compound (Bondock, Fadaly, & Metwally, 2009).
Anticancer Potential
Moreover, Zaki et al. (2018) investigated the anticancer activities of pyridine, thioamide, thiazole, and other derivatives, including those bearing furan moieties. This study revealed that several synthesized compounds exhibited high cytotoxicity against cancer cell lines, underscoring the potential anticancer applications of thiazole and furan derivatives. The findings suggest that molecules similar to "this compound" might possess significant anticancer properties, warranting further investigation (Zaki, Al-Gendey, & Abdelhamid, 2018).
Properties
IUPAC Name |
(E)-3-(5-ethylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-9-3-4-10(16-9)5-6-11(15)14-12-13-7-8-17-12/h3-8H,2H2,1H3,(H,13,14,15)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCZBXFNZQWWHG-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=CC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(O1)/C=C/C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.